Lead(2+) 4-(1,1-dimethylethyl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lead(2+) 4-(1,1-dimethylethyl)benzoate can be synthesized through a reaction between lead(II) acetate and 4-(1,1-dimethylethyl)benzoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The lead(II) acetate reacts with the carboxylic acid group of 4-(1,1-dimethylethyl)benzoic acid to form the lead salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Lead(2+) 4-(1,1-dimethylethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead(II) ion to metallic lead or other lower oxidation states.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Lead oxides and substituted benzoic acids.
Reduction: Metallic lead and reduced benzoate derivatives.
Substitution: Substituted benzoates with different functional groups.
Scientific Research Applications
Lead(2+) 4-(1,1-dimethylethyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of lead(2+) 4-(1,1-dimethylethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The lead ion can bind to sulfhydryl groups in proteins, affecting their function and leading to various biological effects. The benzoate moiety can also interact with lipid membranes and other cellular components .
Comparison with Similar Compounds
Similar Compounds
Lead(2+) acetate: Another lead salt with different chemical properties and applications.
4-(1,1-dimethylethyl)benzoic acid: The parent acid of the compound with distinct properties.
Lead(2+) benzoate: A similar compound with a different substituent on the benzoate group.
Uniqueness
Lead(2+) 4-(1,1-dimethylethyl)benzoate is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other lead salts and benzoates .
Properties
CAS No. |
85292-77-9 |
---|---|
Molecular Formula |
C22H26O4Pb |
Molecular Weight |
561 g/mol |
IUPAC Name |
4-tert-butylbenzoate;lead(2+) |
InChI |
InChI=1S/2C11H14O2.Pb/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
AHMNEBQYNJRCMB-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Pb+2] |
Origin of Product |
United States |
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